molecular formula C11H18N2O B2825757 1-Pivaloylpiperidine-4-carbonitrile CAS No. 1176520-54-9

1-Pivaloylpiperidine-4-carbonitrile

Cat. No. B2825757
CAS RN: 1176520-54-9
M. Wt: 194.278
InChI Key: PPJKWQWMIPRAIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-Pivaloylpiperidine-4-carbonitrile” likely refers to a compound that contains a piperidine ring, which is a six-membered ring with one nitrogen atom . The “pivaloyl” part suggests the presence of a pivaloyl group, which is a type of acyl group derived from pivalic acid . The “4-carbonitrile” indicates a nitrile group (-C≡N) attached at the 4th position of the piperidine ring .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the piperidine ring, the pivaloyl group, and the nitrile group . Techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography could be used to analyze the structure .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the nitrile and pivaloyl groups . The nitrile group could undergo reactions such as hydrolysis, reduction, or nucleophilic addition . The pivaloyl group, being an acyl group, could participate in various reactions typical of carboxylic acid derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure . Factors such as polarity, molecular weight, and the presence of functional groups (like the nitrile and pivaloyl groups) would influence properties like solubility, melting/boiling points, and reactivity .

Scientific Research Applications

Efficient Preparation Methods

  • A study by Zelinka et al. (2014) introduced a simplified method for synthesizing pivaloylacetonitrile, a key intermediate in constructing isoxazole skeletons for selective herbicides and p38 MAP kinase inhibitors. This method reduces side-products and increases yield and purity, indicating the importance of innovative synthesis methods in chemical research (Zelinka, Šimbera, & Pazdera, 2014).

Anticancer Applications

  • Hanifeh Ahagh et al. (2019) synthesized 3-Amino-1-aryl-1H-benzo[f]chromene-2-carbonitrile derivatives showing potent cytotoxic activity against colorectal cancer cells. The study highlighted the therapeutic potential of these compounds in inducing apoptosis and cell cycle arrest, showcasing the role of chemical derivatives in cancer treatment (Hanifeh Ahagh et al., 2019).

Antimicrobial and Antibacterial Activities

  • Novel pyridine derivatives were synthesized and evaluated for their antimicrobial activity, with some compounds showing significant inhibitory effects against a range of bacterial strains. Such studies indicate the potential of these derivatives in developing new antimicrobial agents (Koszelewski et al., 2021).

Corrosion Inhibition

  • Hameed et al. (2020) investigated the corrosion inhibition properties of certain heterocyclic derivatives on steel surfaces in acidic conditions. The study contributes to the development of more effective corrosion inhibitors for industrial applications (Hameed, Al-Bagawi, Shehata, Shamroukh, & Abdallah, 2020).

Catalysis and Green Chemistry

  • Ghorad et al. (2017) explored β-cyclodextrin as a catalyst for synthesizing 4-oxo-pyrido[1,2-a]pyrimidine-3-carbonitrile derivatives in an aqueous medium, emphasizing the role of biomimetic catalysts in eco-friendly synthesis processes (Ghorad, Mahalle, Khillare, Sangshetti, & Bhosle, 2017).

Future Directions

The future research directions would depend on the potential applications of this compound. If it shows promising biological activity, it could be studied further for potential therapeutic uses . Alternatively, if it has interesting chemical reactivity, it could be explored in the context of synthetic chemistry .

properties

IUPAC Name

1-(2,2-dimethylpropanoyl)piperidine-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O/c1-11(2,3)10(14)13-6-4-9(8-12)5-7-13/h9H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPJKWQWMIPRAIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1CCC(CC1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.